

An In-depth Technical Guide to the Discovery and History of Triphenylstannane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylstannane*

Cat. No.: *B1218745*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylstannane, $(C_6H_5)_3SnH$, a cornerstone organotin hydride, has carved a significant niche in both synthetic organic chemistry and the realm of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, characterization, and biological significance of **triphenylstannane**. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, experimental protocols, and mechanisms of biological action. The information presented herein is curated from seminal scientific literature to ensure accuracy and depth, with a focus on practical application and theoretical understanding.

Discovery and Historical Context

The journey of **triphenylstannane** is rooted in the broader history of organotin chemistry, which began in the mid-19th century. While Edward Frankland's synthesis of diethyltin diiodide in 1849 marked the dawn of organotin compounds, the specific discovery of **triphenylstannane** is attributed to the pioneering work of G. J. M. van der Kerk and J. G. A. Luijten in the 1950s. Their extensive investigations into organotin compounds for biocidal applications led to the first reported synthesis of triorganotin hydrides, including **triphenylstannane**. Their work, particularly a 1956 publication in the *Journal of Applied Chemistry*, laid the foundational methodology for the preparation of these versatile reagents.^[1] The initial interest in **triphenylstannane** and its derivatives was largely driven by their potent

fungicidal and bactericidal properties.^[1] Over the decades, its utility has expanded significantly, becoming an important reagent in organic synthesis for radical-mediated reactions.

Physicochemical Properties

Triphenylstannane is a colorless solid or oil that is soluble in many organic solvents such as benzene and tetrahydrofuran (THF), but insoluble in water.^{[2][3]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₁₆ Sn	[4][5][6]
Molecular Weight	351.03 g/mol	[4][5]
Appearance	Colorless solid or oil	[2]
Melting Point	28 °C	[2][3]
Boiling Point	156 °C at 0.15 mmHg	[2][3]
Density	1.374 g/cm ³	[2]
CAS Number	892-20-6	[4][5][6]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of **triphenylstannane** is the reduction of triphenyltin chloride. This can be achieved using various reducing agents, with lithium aluminum hydride (LAH) and sodium borohydride being the most frequently employed.

Synthesis via Lithium Aluminum Hydride Reduction

This method provides a high yield of **triphenylstannane** and is a widely adopted laboratory procedure.

Reaction:

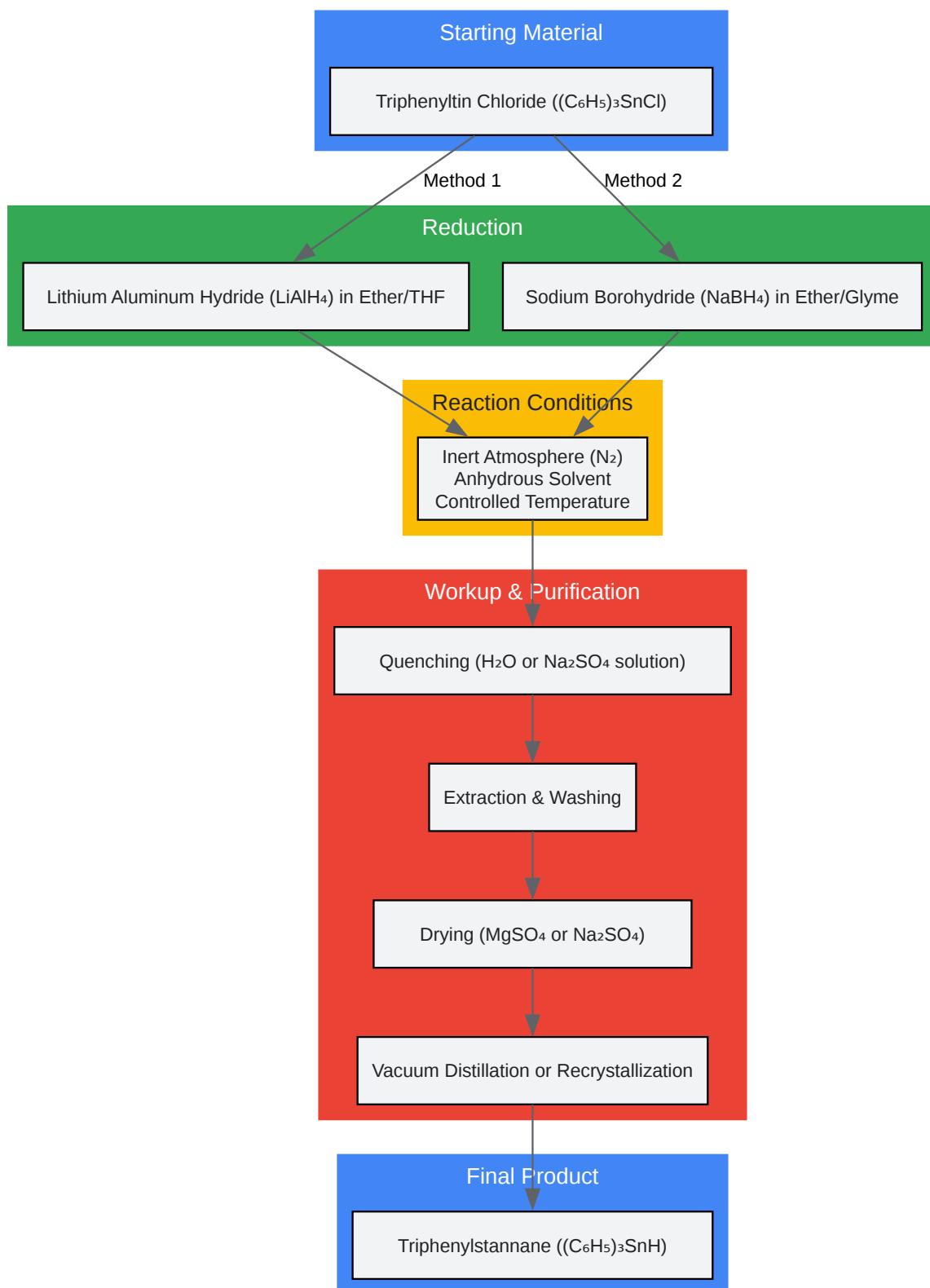
Experimental Protocol:

- **Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus must be thoroughly dried to prevent the decomposition of the moisture-sensitive LAH.
- **Reagents:** In the flask, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.
- **Addition:** A solution of triphenyltin chloride (1 equivalent) in the same anhydrous solvent is added dropwise to the LAH suspension at 0 °C (ice bath).
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for a few hours to ensure the reaction goes to completion.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0 °C to decompose the excess LAH.
- **Workup:** The resulting mixture is filtered to remove the inorganic salts. The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The crude **triphenylstannane** can be purified by distillation under high vacuum or by recrystallization from a suitable solvent like hexane at low temperature.[7][8][9]

Synthesis via Sodium Borohydride Reduction

An alternative method that utilizes the less pyrophoric sodium borohydride.

Reaction:



Experimental Protocol:

- **Setup:** A similar setup to the LAH reduction is used, ensuring all glassware is dry.

- Reagents: Triphenyltin chloride is dissolved in a suitable solvent like anhydrous diethyl ether or glyme.
- Addition: Sodium borohydride (1.1 equivalents) is added portion-wise to the solution of triphenyltin chloride at room temperature.
- Reaction: The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, the mixture is filtered to remove inorganic byproducts. The filtrate is then washed with water and brine.
- Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated. The product is then purified by vacuum distillation or recrystallization.[\[4\]](#)

Experimental Workflow for Synthesis of **Triphenylstannane**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **triphenylstannane**.

Characterization

The structural confirmation of **triphenylstannane** is typically achieved through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons. A characteristic signal for the Sn-H proton is also observed, often as a singlet with satellite peaks due to coupling with the tin isotopes (^{117}Sn and ^{119}Sn).
 - ^{13}C NMR: The carbon NMR spectrum shows distinct resonances for the different carbon atoms of the phenyl groups.
 - ^{119}Sn NMR: The ^{119}Sn NMR spectrum provides a direct method for characterizing the tin environment and is a powerful tool for studying organotin compounds.[5][10][11]
- Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of **triphenylstannane** is the Sn-H stretching vibration, which appears as a sharp and strong band in the region of $1800\text{-}1850\text{ cm}^{-1}$.[3] Other bands corresponding to the phenyl groups (C-H and C=C stretching and bending vibrations) are also present.[12]

Biological Activity and Applications in Drug Development

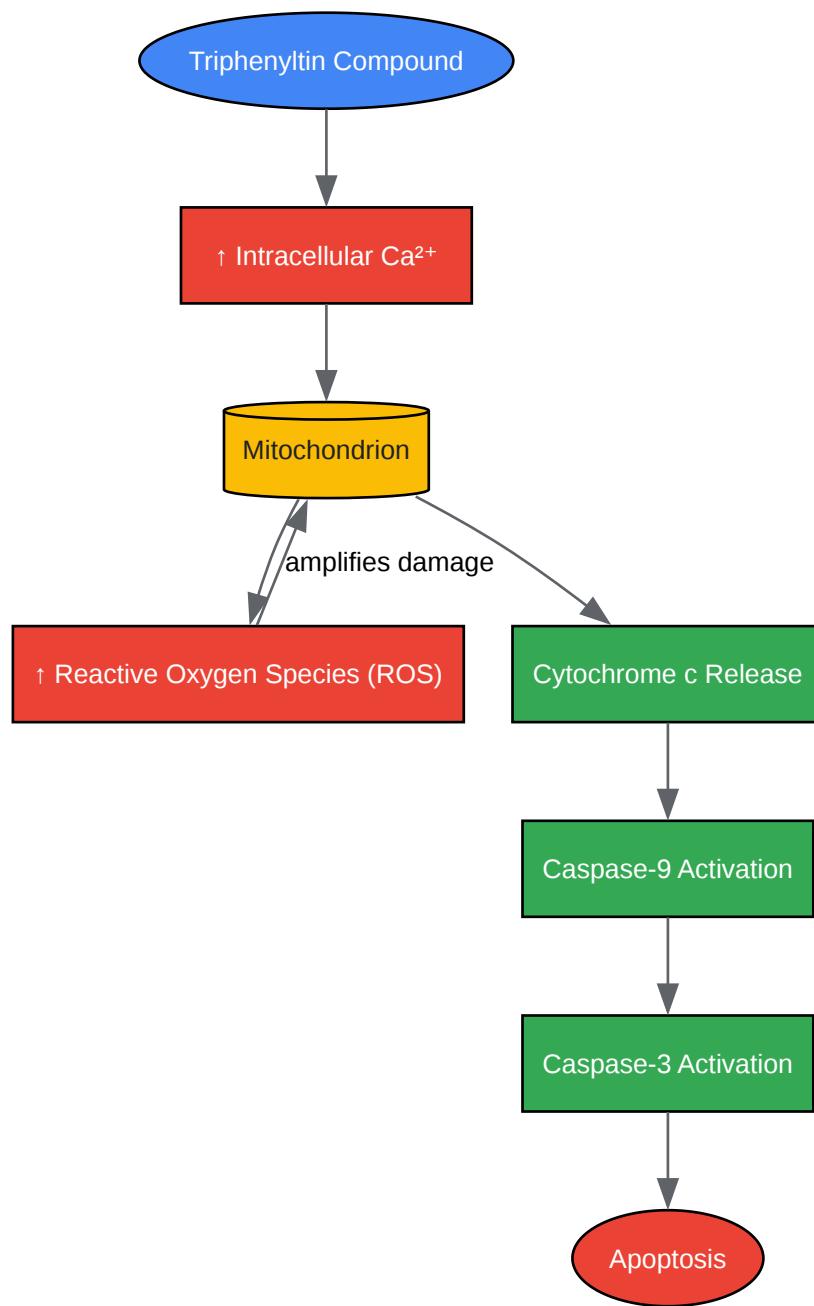
Triphenyltin compounds, including **triphenylstannane** derivatives, have garnered significant interest due to their potent biological activities, particularly their antifungal and anticancer properties.

Antifungal Activity

Triphenyltin compounds are effective fungicides against a range of plant pathogenic fungi.[9][13] Their primary mode of action is the inhibition of oxidative phosphorylation. Specifically, they act as inhibitors of the F_0 subunit of ATP synthase in mitochondria, thereby disrupting the production of ATP, which is essential for cellular processes.[13]

Anticancer Activity and Mechanism of Action

Recent research has highlighted the potential of triphenyltin derivatives as anticancer agents. These compounds have demonstrated significant cytotoxicity against various human cancer cell lines, often with IC_{50} values in the nanomolar to low micromolar range, in some cases exceeding the potency of established drugs like cisplatin.[\[14\]](#)[\[15\]](#)


Cytotoxicity of Triphenyltin Derivatives Against Human Cancer Cell Lines

Compound	Cell Line	IC_{50} (μM)	Reference
[$Ph_3Sn(IND)$]	BT-474 (Breast)	0.133	[14] [15]
[$Ph_3Sn(IND)$]	MDA-MB-468 (Breast)	0.076	[14] [15]
[$Ph_3Sn(IND)$]	MCF-7 (Breast)	0.200	[14] [15]
[$Ph_3Sn(IND)$]	HCC1937 (Breast)	0.136	[14] [15]
[$Ph_3Sn(FBP)$]	BT-474 (Breast)	0.121	[14] [15]
[$Ph_3Sn(FBP)$]	MDA-MB-468 (Breast)	0.098	[14] [15]
[$Ph_3Sn(FBP)$]	MCF-7 (Breast)	0.145	[14] [15]
[$Ph_3Sn(FBP)$]	HCC1937 (Breast)	0.117	[14] [15]

$Ph_3Sn(IND)$ = Triphenyltin(IV) indomethacinate, $Ph_3Sn(FBP)$ = Triphenyltin(IV) flurbiprofenate

The primary mechanism of the anticancer action of organotin compounds, including triphenyltin derivatives, is the induction of apoptosis (programmed cell death). This process is primarily mediated through the intrinsic or mitochondrial pathway.

Signaling Pathway of Organotin-Induced Apoptosis

[Click to download full resolution via product page](#)

Caption: Mitochondrial pathway of apoptosis induced by triphenyltin compounds.

The process is initiated by an increase in intracellular calcium levels, which in turn triggers mitochondrial dysfunction. This leads to the generation of reactive oxygen species (ROS) and the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell and apoptotic cell death.[\[16\]](#)

Safety and Toxicology

It is imperative to note that **triphenylstannane** and its derivatives are toxic compounds. They can be harmful if swallowed, inhaled, or absorbed through the skin.[16] Organotin compounds are known to be neurotoxic and immunotoxic.[16] Therefore, appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood, are essential when handling these compounds.

Conclusion

Triphenylstannane, since its discovery, has evolved from a compound of primary interest for its biocidal properties to a versatile reagent in organic synthesis and a scaffold for the development of potent anticancer agents. Its rich chemistry and significant biological activities continue to make it a subject of intensive research. This guide provides a foundational understanding of its history, synthesis, characterization, and biological importance, aiming to facilitate further research and application by professionals in the chemical and pharmaceutical sciences. The detailed experimental protocols and summarized data serve as a practical resource for laboratory work, while the elucidation of its mechanism of action offers valuable insights for drug design and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Triphenyltin hydride - Wikipedia [en.wikipedia.org]
- 3. Triphenyltin_hydride [chemeurope.com]
- 4. TRIPHENYLTIN HYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Cas 892-20-6,TRIPHENYLTIN HYDRIDE | lookchem [lookchem.com]
- 6. CAS 892-20-6: Triphenylstannane | CymitQuimica [cymitquimica.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Syntheses, structures, and ^1H , $^{13}\text{C}\{^1\text{H}\}$ and $^{119}\text{Sn}\{^1\text{H}\}$ NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 14. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triphenylstannane | C₁₈H₁₆Sn | CID 6460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Triphenylstannane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218745#discovery-and-history-of-triphenylstannane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com